molecular formula C12H10N4 B12714262 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- CAS No. 84905-75-9

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl-

Katalognummer: B12714262
CAS-Nummer: 84905-75-9
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: YTMQMLSWUCSZHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic naming of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- follows IUPAC guidelines for fused heterocyclic systems. The base structure comprises a pyrrolo[3,2-d]pyrimidine scaffold, where the pyrrole ring (five-membered, nitrogen-containing) is fused to a pyrimidine ring (six-membered, two-nitrogen system). The numbering begins at the pyrimidine nitrogen in position 1, proceeding clockwise, with the fused pyrrole ring occupying positions 3 and 2 of the pyrimidine. The substituent—an amino group at position 4—is modified by an N-phenyl group, yielding the full name N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.

The molecular formula C₁₂H₁₀N₄ (molecular weight: 210.23 g/mol) confirms the presence of 12 carbon atoms, 10 hydrogens, and 4 nitrogens. Key identifiers include the CAS registry number 84905-75-9 and the SMILES notation C1=CC=C(C=C1)NC2=NC=NC3=C2NC=C3 , which encodes the connectivity of the phenyl group (attached to the pyrrolopyrimidine’s amine) and the fused bicyclic core. The InChIKey YTMQMLSWUCSZHX-UHFFFAOYSA-N provides a unique descriptor for computational searches and database entries.

Molecular Geometry and Conformational Analysis

The molecular geometry of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- is characterized by a planar pyrrolopyrimidine core with slight puckering in the pyrrole ring. Density functional theory (DFT) calculations suggest that the phenyl substituent adopts a nearly perpendicular orientation relative to the bicyclic system to minimize steric hindrance between the phenyl hydrogens and the pyrrole nitrogen lone pairs. This dihedral angle of approximately 85° between the planes of the phenyl group and the pyrrolopyrimidine scaffold is critical for stabilizing the molecule’s lowest-energy conformation.

Conformational flexibility is limited due to the rigid fused-ring system. However, rotational barriers around the N–C bond linking the phenyl group to the amine are modest (~5–8 kcal/mol), permitting restricted rotation at room temperature. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments for the pyrrole and pyrimidine hydrogens, consistent with a fixed orientation of the phenyl group in solution.

Comparative Analysis of Tautomeric Forms

Tautomerism in 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- arises from proton migration within the pyrrolopyrimidine core. Three primary tautomers are theorized:

  • 4-Amino tautomer : The dominant form, with the amine group at position 4 and a hydrogen on the pyrrole nitrogen (N-7).
  • 7-Amino tautomer : Proton transfer from N-7 to N-4, resulting in an imino group at position 7 and an amine at position 4.
  • 4-Imino tautomer : A less stable form where the amine at N-4 becomes an imino group, with concomitant hydrogen shifts in the pyrimidine ring.

Computational studies using Hartree-Fock methods predict the 4-amino tautomer to be energetically favored by ~3.2 kcal/mol over the 7-amino form, while the 4-imino variant is destabilized by >10 kcal/mol. Experimental infrared (IR) spectra corroborate this, showing strong N–H stretching frequencies at 3350 cm⁻¹ and 3450 cm⁻¹, characteristic of primary amines. No evidence of imino N–H stretches (typically >3500 cm⁻¹) is observed, confirming the predominance of the 4-amino tautomer.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) analysis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.57 Å, and β = 105.6°. The asymmetric unit contains two molecules, stabilized by intermolecular N–H···N hydrogen bonds between the pyrrolopyrimidine amine and the pyrimidine N-3 of adjacent molecules.

Table 1: Selected X-ray Diffraction Peaks for 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl-

2θ (°) Intensity (%) hkl Indices
12.4 100 (011)
18.7 85 (110)
24.3 72 (021)
27.9 64 (112)

Powder X-ray diffraction (PXRD) patterns, collected using a Bruker D4 diffractometer with Cu-Kα radiation (λ = 1.5406 Å), show characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°, corresponding to the (011), (110), and (021) planes, respectively. Variability in peak intensities (±5%) between batches is attributed to differences in crystallite size and preferred orientation.

The crystal packing exhibits π-π stacking interactions between phenyl groups (interplanar distance: 3.45 Å) and C–H···π contacts (2.89 Å), contributing to the material’s thermal stability up to 220°C.

Eigenschaften

CAS-Nummer

84905-75-9

Molekularformel

C12H10N4

Molekulargewicht

210.23 g/mol

IUPAC-Name

N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10N4/c1-2-4-9(5-3-1)16-12-11-10(6-7-13-11)14-8-15-12/h1-8,13H,(H,14,15,16)

InChI-Schlüssel

YTMQMLSWUCSZHX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2NC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Phenylaminopyrrolo(3,2-d)pyrimidin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Aminopyrimidin mit Phenylisocyanat unter Rückflussbedingungen, um den gewünschten Pyrrolo-Pyrimidin-Kern zu bilden . Ein weiterer Ansatz umfasst die Verwendung der Mikrowellen-gestützten Synthese, von der gezeigt wurde, dass sie die Ausbeuten verbessert und die Reaktionszeiten verkürzt .

Industrielle Produktionsverfahren

Die industrielle Produktion von 4-Phenylaminopyrrolo(3,2-d)pyrimidin kann große Batch-Reaktionen unter optimierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Phenylaminopyrrolo(3,2-d)pyrimidin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen oxidierte Derivate, reduzierte Amine und substituierte Phenylamino-Derivate, die in verschiedenen synthetischen Anwendungen weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel derivatives with enhanced properties. This compound's versatility in chemical synthesis makes it valuable in the field of organic chemistry, where it is used to create various functionalized derivatives that may exhibit improved biological activities.

Enzyme Inhibition

One of the primary biological applications of this compound is its role as an enzyme inhibitor , particularly in kinase inhibition studies. Research has shown that it can effectively inhibit specific kinases involved in cancer progression, making it a candidate for anti-cancer therapies. For instance, derivatives of this compound have demonstrated potent inhibitory activity against Mnk2, a kinase implicated in acute myeloid leukemia (AML) treatment . The inhibition mechanism involves binding to the active site of the kinase, disrupting critical signaling pathways that promote cell proliferation and survival.

Anticancer Properties

The anticancer potential of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- has been investigated extensively. Studies indicate that it exhibits significant efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, one study highlighted its ability to reduce phosphorylated eIF4E levels and induce apoptosis through down-regulation of anti-apoptotic proteins . Additionally, compounds derived from this structure have shown submicromolar potency against tumor cells in preclinical tests .

Antimicrobial and Anti-inflammatory Activities

Beyond its anticancer properties, this compound also exhibits antimicrobial and anti-inflammatory activities. Its structural features enable interactions with biological targets involved in inflammatory responses and microbial resistance mechanisms. This broad spectrum of activity suggests potential therapeutic uses in treating infections and inflammatory diseases.

Industrial Applications

In the pharmaceutical industry, 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- is utilized in the development of novel pharmaceuticals and agrochemicals. Its ability to serve as a precursor for various bioactive compounds makes it integral in drug discovery processes aimed at developing new treatments for diseases . Furthermore, its applications extend to agricultural sciences where it may be explored for developing new agrochemicals with specific action mechanisms.

Case Studies

Several case studies highlight the effectiveness of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- derivatives:

StudyFocusFindings
Study 1Mnk InhibitionIdentified as potent Mnk2 inhibitors with significant anti-proliferative activity against MV4-11 AML cells .
Study 2Microtubule DepolymerizationDemonstrated effectiveness as microtubule depolymerizing agents with submicromolar potency against tumor cells .
Study 3Structure-Activity RelationshipExplored modifications leading to enhanced affinity and selectivity for targeted receptors .

Wirkmechanismus

The mechanism of action of 4-Phenylaminopyrrolo(3,2-d)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical profiles of pyrrolopyrimidine derivatives are highly sensitive to substituents on the core scaffold. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key References
N-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Phenyl (N4) 225.25 >250 96–99
26a (N,7-Diphenyl) Phenyl (N4, C7) 287.33 >250 99
26b (7-(3-Fluorophenyl)-N-phenyl) 3-Fluorophenyl (C7), Phenyl (N4) 305.31 >250 96
26c (N-(3,4,5-Trimethoxyphenyl)) 3,4,5-Trimethoxyphenyl (N4) 345.37 >250 97
Compound 4 (Hydrochloride salt) 4-Methoxyphenyl (N4), Methyl (N-methyl) 300.75 150–151 72
(R)-20h 4-Methoxyphenyl (C6), Chiral ethyl (N4) 375.44 249–251 64

Key Observations :

  • Electron-Withdrawing Groups : Fluorine at C7 (26b) increases molecular polarity without compromising thermal stability .
  • Salt Formation : Hydrochloride salts (e.g., Compound 4) lower melting points and enhance aqueous solubility, critical for bioavailability .

SAR Insights :

  • N4 Substitution : Aryl groups (phenyl, 4-methoxyphenyl) are critical for TLR7 agonism and kinase inhibition .
  • C7 Modification : Fluorine or methoxy groups enhance cytotoxicity, likely via improved membrane permeability .
  • Core Isomerism : Pyrrolo[3,2-d] vs. pyrrolo[2,3-d] (e.g., 9-deazaadenine) shifts target specificity, underscoring the importance of ring-fusion position .

Biologische Aktivität

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- (CAS Number: 84905-75-9) is a heterocyclic compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- features a pyrrolo-pyrimidine core structure with a phenylamino substituent. The molecular formula is C12H10N4C_{12}H_{10}N_{4}, with a molecular weight of approximately 210.23 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell signaling pathways. The compound's mechanism involves binding to the active site of protein kinases, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung cancer)5.4Inhibition of EGFR signaling
MCF7 (Breast cancer)7.2Disruption of PI3K/Akt pathway
HCT116 (Colon cancer)4.8Induction of apoptosis

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models, further supporting its therapeutic potential in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have demonstrated that 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- possesses antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes .

The primary mechanism through which 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- exerts its effects is through kinase inhibition. By binding to the ATP-binding site of kinases such as EGFR and CSF1R (Colony-stimulating factor 1 receptor), the compound disrupts downstream signaling pathways critical for cell survival and proliferation . This selective inhibition can lead to enhanced therapeutic effects while minimizing off-target effects.

Case Study 1: Inhibition of CSF1R

A recent study explored the inhibition of CSF1R by a series of pyrrolo[2,3-d]pyrimidines, including derivatives similar to N-phenyl-. The findings indicated subnanomolar enzymatic inhibition and selectivity towards other kinases in the PDGFR family. This suggests potential applications in diseases characterized by macrophage dysregulation .

Case Study 2: Antitumor Efficacy in Vivo

In vivo studies using xenograft models demonstrated that treatment with N-phenyl-pyrrolo-pyrimidine significantly reduced tumor size compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis showing increased markers for programmed cell death in treated tumors .

Q & A

Q. What are the common synthetic routes for N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step strategies, including:

  • Suzuki-Miyaura Coupling : For introducing aryl/heteroaryl groups at specific positions. For example, brominated pyrrolopyrimidine intermediates react with phenylboronic acids under Pd catalysis .
  • Buchwald-Hartwig Amination : To install the N-phenyl group via palladium-catalyzed cross-coupling between aryl halides and anilines .
  • Cyclization Reactions : Starting from pyrimidine or pyrrole precursors, such as 4-chloropyrrolo[2,3-d]pyrimidine, followed by amination .
    Key Intermediates : Brominated pyrrolopyrimidines (e.g., 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine) and boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) are critical for cross-coupling steps .

Q. Which spectroscopic and analytical techniques are most effective for characterizing N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming regiochemistry and substituent positions. Aromatic proton signals in the δ 7.0–8.5 ppm range and amine protons (δ 5.0–6.5 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., HRMS(ESI+) m/z 585.2016 for a derivative in kinase studies) .
  • HPLC-Purity Analysis : Ensures >95% purity, particularly for biological testing .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in cyclopentyl-substituted analogs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives?

Methodological Answer:

  • Catalyst Screening : Pd(II) acetate with ligands (e.g., SPhos) improves cross-coupling efficiency. For example, a 51% yield was achieved using Pd(OAc)2_2 and NaHCO3_3 in 2-methyltetrahydrofuran .
  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while reducing agents like LiAlH4_4 stabilize reactive species .
  • Temperature Control : Reactions at 100°C for 3 hours optimize coupling efficiency without decomposition .
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalyst loading, stoichiometry) identifies optimal conditions .

Q. How do structural modifications at specific positions of the pyrrolo[3,2-d]pyrimidine scaffold influence inhibitory activity against kinases like CDK9?

Methodological Answer:

  • C7 Substitution : Cyclopentyl groups at C7 enhance hydrophobic interactions with CDK9’s ATP-binding pocket, increasing potency (IC50_{50} < 100 nM) .
  • N-Phenyl Group : Electron-withdrawing substituents (e.g., CF3_3) on the phenyl ring improve metabolic stability but may reduce solubility .
  • C2 Modifications : Sulfonamide or carboxamide groups at C2 improve selectivity for CDK9 over related kinases (e.g., CDK2) .
    Validation : Kinase inhibition assays and molecular docking (e.g., AutoDock Vina) correlate structural changes with activity trends .

Q. What methodologies resolve discrepancies between in vitro kinase inhibition data and in vivo efficacy results for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and clearance rates. Poor oral absorption often explains reduced in vivo activity .
  • Metabolite Identification : LC-MS/MS detects active/inactive metabolites that alter efficacy .
  • Formulation Optimization : Use of co-solvents (e.g., PEG 400) or nanoemulsions improves solubility and bioavailability .
  • Orthogonal Assays : Compare cell-free kinase assays with cell-based proliferation data (e.g., MTT assays in pancreatic cancer lines) to confirm target engagement .

Q. How can computational docking predictions be reconciled with experimental IC50_{50}50​ values in kinase studies?

Methodological Answer:

  • Force Field Adjustments : Modify van der Waals radii and solvation parameters in docking software (e.g., Schrödinger) to better reflect binding pocket flexibility .
  • Ensemble Docking : Use multiple protein conformations (e.g., from molecular dynamics simulations) to account for kinase plasticity .
  • Experimental Validation : Test top-scoring docking poses using mutagenesis (e.g., alanine scanning of key CDK9 residues) .
    Case Study : A derivative with a docking score of −9.2 kcal/mol showed experimental IC50_{50} = 85 nM, validating the computational model .

Q. What strategies address poor aqueous solubility of N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives?

Methodological Answer:

  • Salt Formation : Hydrochloride or mesylate salts improve solubility (e.g., 2 mg/mL in PBS for hydrochloride salts) .
  • Prodrug Design : Phosphate esters or PEGylated derivatives enhance solubility and enable intravenous administration .
  • Cocrystallization : Coformers like succinic acid increase dissolution rates without altering bioactivity .

Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) in this chemical series?

Methodological Answer:

  • Parallel Synthesis : Generate analogs with systematic variations (e.g., substituent libraries at C2, C4, and N-phenyl positions) .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using multivariate regression .
  • Biological Tier Testing : Prioritize compounds with in vitro IC50_{50} < 1 μM for secondary assays (e.g., apoptosis, cell cycle arrest in PANC-1 cells) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.